molecular formula C7H13NO B3379350 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- CAS No. 155956-25-5

2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)-

Cat. No.: B3379350
CAS No.: 155956-25-5
M. Wt: 127.18 g/mol
InChI Key: UIHSTNXWLQMGGF-RXMQYKEDSA-N
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Description

2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidinone, characterized by the presence of three methyl groups at the 3 and 5 positions, with the (5R) configuration indicating the specific stereochemistry of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3,5-trimethyl-4-penten-2-one with ammonia or primary amines, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include:

    Temperature: Moderate to high temperatures (100-150°C) to facilitate cyclization.

    Catalysts: Acidic or basic catalysts to promote the reaction.

    Solvents: Polar solvents such as ethanol or methanol to dissolve reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The methyl groups and the nitrogen atom can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield N-oxides, while reduction with LiAlH4 can produce the corresponding alcohol.

Scientific Research Applications

2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- can be compared with other pyrrolidinone derivatives, such as:

    2-Pyrrolidinone: The parent compound, lacking the methyl groups, with different physical and chemical properties.

    N-Methyl-2-pyrrolidinone (NMP): A widely used solvent with different applications and safety profiles.

    3,3,5-Trimethyl-2-pyrrolidinone: The racemic mixture, which does not have the specific (5R) configuration.

The uniqueness of 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)- lies in its specific stereochemistry and the presence of three methyl groups, which can influence its reactivity and interactions with other molecules.

This detailed overview provides a comprehensive understanding of 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(5R)-3,3,5-trimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-4-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHSTNXWLQMGGF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C(=O)N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446683
Record name 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155956-25-5
Record name 2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)-
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2-Pyrrolidinone, 3,3,5-trimethyl-, (5R)-

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